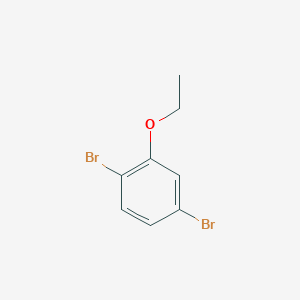
2-(5-Ethylfuran-2-yl)azepane
Descripción general
Descripción
2-(5-Ethylfuran-2-yl)azepane is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications in various fields of research and industry .
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N -aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis
The molecular formula of this compound is C12H19NO. Its molecular weight is 193.29 g/mol .Chemical Reactions Analysis
The Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Physical and Chemical Properties Analysis
The molecular weight of this compound is 193.29 g/mol. It is stored at room temperature and is in liquid form .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
The stereoselective synthesis of azepane derivatives, including 2-(5-ethylfuran-2-yl)azepane analogs, demonstrates the chemical versatility of azepanes. For instance, the reaction of 2-azanorbornan-3-yl methanols under specific conditions led to chiral-bridged azepanes with high stereocontrol, highlighting the potential for generating diverse azepane-based molecular architectures for research and drug development (Wojaczyńska et al., 2012).
Pharmacological Significance
Azepane-based motifs, including this compound, are highlighted for their pharmacological significance, with over 20 FDA-approved drugs featuring azepane structures for various therapeutic applications. These compounds have been studied for anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial activities, among others, underscoring their importance in medicinal chemistry and drug discovery (Zha et al., 2019).
Molecular Docking and SAR
The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds, including those related to this compound, provide insights into their potential bioactive properties. These studies help in understanding the interaction of azepane derivatives with biological targets, facilitating the discovery of novel therapeutic agents (Zha et al., 2019).
Chemical Transformations
The chemical versatility of azepanes is further demonstrated through various transformations, such as the synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes from aziridine precursors. These transformations highlight the potential for creating a wide range of chemically diverse molecules for further pharmacological evaluation (Dolfen et al., 2014).
Material Science Applications
In material science, azepane derivatives, such as those related to this compound, have been explored for their potential in creating new classes of materials. For instance, the ring-opening polymerization of azepane-based monomers has led to the development of functional aliphatic polyamides, indicating the utility of azepane structures beyond pharmaceutical applications (Tarkin-Tas & Mathias, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-ethylfuran-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-10-7-8-12(14-10)11-6-4-3-5-9-13-11/h7-8,11,13H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBILJSJRGXSZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)
![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)

![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)




![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
